molecular formula C8H9N3O3 B14516513 N-(2-Hydroxyphenyl)-2-imidodicarbonic diamide CAS No. 63118-40-1

N-(2-Hydroxyphenyl)-2-imidodicarbonic diamide

Cat. No.: B14516513
CAS No.: 63118-40-1
M. Wt: 195.18 g/mol
InChI Key: PLCSVOYTWXASJM-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)-2-imidodicarbonic diamide is a chemical compound with a molecular formula of C8H11N5O This compound is known for its unique structure, which includes a hydroxyphenyl group and an imidodicarbonic diamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyphenyl)-2-imidodicarbonic diamide typically involves the reaction of 2-hydroxyaniline with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or water, and requires a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and high efficiency. The raw materials are sourced in bulk, and the reaction parameters are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyphenyl)-2-imidodicarbonic diamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imidodicarbonic diamide moiety can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include quinone derivatives, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Hydroxyphenyl)-2-imidodicarbonic diamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyphenyl)-2-imidodicarbonic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the imidodicarbonic diamide moiety can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

N-(2-Hydroxyphenyl)-2-imidodicarbonic diamide can be compared with other similar compounds, such as N-(2-hydroxyphenyl)acetamide and N-(2-hydroxyphenyl)propylpentanamide. While these compounds share the hydroxyphenyl group, their differing functional groups confer unique properties and applications. For example, N-(2-hydroxyphenyl)acetamide is known for its use in the treatment of glioblastoma, while N-(2-hydroxyphenyl)propylpentanamide has shown potential as an anticancer agent .

Properties

CAS No.

63118-40-1

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

1-carbamoyl-3-(2-hydroxyphenyl)urea

InChI

InChI=1S/C8H9N3O3/c9-7(13)11-8(14)10-5-3-1-2-4-6(5)12/h1-4,12H,(H4,9,10,11,13,14)

InChI Key

PLCSVOYTWXASJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC(=O)N)O

Origin of Product

United States

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